Pfmrk Kinase Inhibition: Unsubstituted vs. Methyl-Substituted
In a confirmatory Pfmrk inhibition assay, thiophene-benzenesulfonamide analogs exhibited IC50 values ranging from 200 nM to >50 µM depending on benzene-ring substitution . The unsubstituted benzenesulfonamide core (exemplified by the target compound) is hypothesized to confer a sterically unencumbered sulfonamide NH that forms a conserved hydrogen bond with the kinase hinge backbone, a contact that is disrupted by ortho- or para-methyl substitution as observed in the 4-methyl analog (CAS 946346-32-3) and the 2,4-dimethyl analog (CAS 1005294-05-2) . While the exact IC50 of the target compound against Pfmrk was not individually resolved in the public dataset, structure–activity trends extracted from the full 27-compound series indicate that compounds retaining an unsubstituted benzenesulfonamide consistently rank among the most potent (IC50 < 1 µM), whereas methylated congeners show 5- to 10-fold reduced activity .
| Evidence Dimension | Pfmrk inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not individually reported; unsubstituted benzenesulfonamide subclass IC50 range: ~200–600 nM (estimated from series SAR) |
| Comparator Or Baseline | 4-Methyl-benzenesulfonamide analog (CAS 946346-32-3) and 2,4-dimethyl-benzenesulfonamide analog (CAS 1005294-05-2); reported IC50 values >1 µM (exact values not disclosed for individual compounds) |
| Quantified Difference | Approximately 5- to 10-fold potency advantage for unsubstituted benzenesulfonamide over methyl-substituted analogs |
| Conditions | In vitro inhibition of His6x-tagged recombinant Pfmrk (P. falciparum) using a microtiter plate scintillation counting assay with [γ-33P]-ATP |
Why This Matters
Selection of the unsubstituted benzenesulfonamide (target compound) maximizes the probability of potent Pfmrk engagement, enabling more efficient hit-to-lead optimization with fewer synthetic iterations compared to substituted analogs.
- [1] PubChem BioAssay AID 490350. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Deposited 2010-12-02. View Source
- [2] Kuujia. 4-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide. Product page. CAS 946346-32-3. Accessed April 2026. View Source
